ACAT Inhibition: Pyridazine Heterocycle Confers Activity Where Biphenyl Alone Fails
In a direct comparative study, Gelain et al. (2008) synthesized alkylamido-biphenyl derivatives as potential bioisosters of reported ACAT inhibitors bearing a phenylpyridazine scaffold [1]. The amino-biphenyl derivatives (series 2) were found to be inactive against human ACAT-1 and ACAT-2 isoforms, whereas the corresponding phenylpyridazine analogues (series I) retained ACAT inhibitory activity. This demonstrates that the pyridazine heterocycle is essential for ACAT inhibition; the biphenyl group alone cannot recapitulate the activity.
| Evidence Dimension | ACAT inhibitory activity (human ACAT-1 and ACAT-2 isoforms) |
|---|---|
| Target Compound Data | Not directly tested; inferred class-level activity from pyridazine-containing analogues (see comparator data) |
| Comparator Or Baseline | Amino-biphenyl derivatives (series 2): inactive; Phenylpyridazine analogues (series I): active (exact IC50 values not reported in the comparative communication) |
| Quantified Difference | Qualitative difference: active (pyridazine-containing) vs. inactive (biphenyl-only) |
| Conditions | In vitro enzyme assay on recombinant human ACAT-1 and ACAT-2 isoforms |
Why This Matters
This study establishes that the pyridazine ring is a critical pharmacophore for ACAT inhibition, and any replacement of the pyridazinone core with a simple biphenyl group is expected to abolish activity.
- [1] Gelain A, Barlocco D, Kwon BM, Jeong TS, Im KR, Legnani L, Toma L. Biphenyl versus phenylpyridazine derivatives: the role of the heterocycle in a series of acyl-CoA:cholesterol acyl transferase inhibitors. J Med Chem. 2008;51(5):1474-1477. doi:10.1021/jm701474c. PMID: 18284184. View Source
